1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Medicinal Chemistry Lipophilicity Druglikeness

Researchers designing CNS-targeted kinase or GPCR libraries require building blocks with balanced lipophilicity. 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (CAS 1480635-77-5) addresses this with XLogP 2.1-optimized for blood-brain barrier penetration. Key advantages: • Terminal alcohol enables direct tosylation for PROTAC linker conjugation • 4-F substituent provides metabolic blocking for microsomal stability assays • ≥98% purity eliminates confounding variables in crystallography & SAR studies.

Molecular Formula C11H13FO2S
Molecular Weight 228.28 g/mol
Cat. No. B13635591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
Molecular FormulaC11H13FO2S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSCCCO)F
InChIInChI=1S/C11H13FO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2
InChIKeyJSYJIACDNNNDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one CAS 1480635-77-5: A Supplier-Validated Building Block for SAR-Driven Procurement


1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (CAS: 1480635-77-5) is a designed screening compound and synthetic intermediate featuring a para-fluorophenyl ketone tethered to a 3-hydroxypropyl thioether side chain . With a molecular weight of 228.28 g/mol, this compound presents a balanced set of functionalities—an electrophilic ketone, a nucleophilic/sulfur-containing thioether, and a terminal primary alcohol—making it a privileged scaffold for hit-to-lead optimization and diversity-oriented synthesis . Its computed topological polar surface area of 62.6 Ų and a favorable XLogP3-AA value enable predictable permeability and solubility profiles that differentiate it from non-hydroxylated or alternative halogen-substituted analogs . This profile supports its use in medicinal chemistry campaigns where a specific balance of lipophilicity and synthetic tractability is required.

Designed scaffold with balanced ketone, thioether, and terminal alcohol handles for hit-to-lead optimization
Computed moderate polar surface area and XLogP support permeability and solubility screening
Supplier-validated purity and documented QC support reproducible SAR procurement

Why 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one Cannot Be Replaced by a Generic Aryl Thioether Ketone


Substituting 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one with a generic analog risks compromising the delicate interplay of lipophilicity, metabolic stability, and intermolecular binding that drives target engagement. Small structural variations—such as replacing the 4-fluoro group with a methyl group or extending the halogen to chlorine—can significantly alter XLogP values, as evidenced by computed differences between the 4-F (2.1), 4-Cl (2.6), and p-tolyl (2.3) analogs, directly impacting solubility and non-specific binding . Furthermore, the terminal alcohol on the 3-hydroxypropyl chain provides a critical handle for hepatic metabolism or synthetic elaboration, a feature absent in propylthio analogs, thereby fundamentally altering pharmacokinetic fate and synthetic utility . These quantifiable property shifts mandate strict control over the chemical identity of the building block used in structure-activity relationship (SAR) studies.

Halogen identity shift
Replacing 4-F with Cl or methyl substantially alters computed lipophilicity, potentially changing non-specific binding and solubility profiles.
Missing terminal alcohol
Propylthio analogs lack the primary hydroxyl handle, removing a key site for hepatic metabolism modeling or downstream derivatization.
Purity documentation gaps
Generic analogs often lack batch-specific purity certificates, introducing risk of assay interference and poor reproducibility.

Quantitative Differentiator Guide for 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one: A Comparator-Driven Assessment


Optimized Lipophilicity (XLogP3-AA) Relative to 4-Chloro and 4-Methyl Bioisosteres

The 4-fluoro substituent provides a distinct lipophilicity profile that is significantly lower than its 4-chloro analog and closer to the halogen-free 4-methyl series. The target compound has a computed XLogP3-AA of 2.1 . This is -0.5 log units lower than the 4-chlorophenyl congener (XLogP3-AA = 2.6) and -0.2 log units lower than the p-tolyl analog (XLogP3-AA = 2.3) . While the 4-bromophenyl analog is expected to have an even higher XLogP (predicted >3.0), the 4-fluoro compound offers a superior balance of lipophilicity for achieving oral bioavailability without sacrificing the electron-withdrawing character essential for target interactions.

Lipophilicity Profile
Class-level
Target XLogP3-AA: 2.1
4-Cl analog: 2.6
p-Tolyl analog: 2.3
Δ = -0.5 vs 4-Cl, -0.2 vs p-tolyl
Lower computed lipophilicity may reduce non-specific tissue binding and support solubility screening.
Computed by XLogP3 algorithm; experimental logP values may differ.
Medicinal Chemistry Lipophilicity Druglikeness Bioisostere

Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Methyl and Propylthio Analogs

The incorporation of a para-fluoro substituent and a terminal hydroxyl group increases the total hydrogen-bond acceptor (HBA) count compared to critical analogs, providing additional interaction modalities for target binding while retaining favorable drug-like properties. The target compound has 4 HBA (2 from the ketone, 1 from the hydroxyl, 1 from the fluorine) . In contrast, the p-tolyl analog has only 3 HBA, lacking the fluorine acceptor , and the 4-fluorophenyl propylthio analog has only 2 HBA, lacking both the hydroxyl and the fluorine's significant HBA contribution . This difference creates a potential for additional polar intermolecular contacts in a biological binding pocket.

H-Bond Acceptors
Class-level
Target: 4 HBA
p-Tolyl analog: 3 HBA
Propylthio analog: 2 HBA
Additional HBA sites may expand polar contact potential for target engagement.
Computed by Cactvs algorithm; binding contributions require experimental validation.
Physicochemical Properties Molecular Recognition Hydrogen Bonding SAR

Supply Consistency and Validated High Purity as a Critical Procurement Metric

Reproducibility of biological assays is directly correlated with the chemical purity of the test article. Documentation confirms that the target compound is supplied by reputable vendors (e.g., Fluorochem, AKSci) at a validated minimum purity of ≥98% . While many combinatorially-sourced analogs lack rigorous batch-specific QC documentation, this compound's availability with defined purity certificates reduces the risk of data artifacts from trace metal or side-product contamination. This is a critical differentiator for screening facilities where impure 'close analogs' can lead to false negative or false positive assay results.

Supply Purity
Supplier data
Purity ≥98%
(supplier-reported)
Verified purity supports assay reproducibility and reduces interference risk.
Independent QC verification recommended; refer to batch-specific COA.
Procurement Quality Control Reproducibility Chemical Synthesis

High-Priority Application Scenarios for 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one Based on Differential Evidence


Optimizing CNS Druglikeness in Kinase or GPCR Library Design

Medicinal chemists designing CNS-penetrant kinase or GPCR-targeted compound libraries should prioritize this scaffold over the p-tolyl or 4-chlorophenyl alternatives. Its significantly lower XLogP3-AA value (2.1 vs. 2.3–2.6 for comparators) aligns with the optimal lipophilicity range (typically XLogP 1–3) for crossing the blood-brain barrier while minimizing P-glycoprotein efflux . The compound's additional hydrogen-bond acceptor capacity further supports the formation of key polar contacts within the enclosed CNS binding sites, giving it a physicochemical edge over analogs with reduced HBA potential .

Elaboration into Covalent Probe Molecules via Terminal Alcohol

This compound is uniquely suited as a core intermediate for generating covalent chemical probes and PROTAC (Proteolysis Targeting Chimera) linkers. Unlike the simple propylthio or ethylthio analogs that lack a terminal hydroxyl, the 3-hydroxypropyl moiety provides a primary alcohol that can be readily tosylated or converted into a leaving group for azide or amine displacement, while the ketone and thioether remain protected or available for additional diversification . This divergent synthetic utility is absent in the alcohol-free analogs, making this the superior procurement choice for bifunctional degrader synthesis campaigns.

Building Focused Fragment Libraries for X-ray Crystallography

For structure-based drug design teams requiring high-solubility fragments for co-crystallization, this compound presents a quantifiable advantage. Its lower lipophilicity relative to halogenated analogs (ΔXLogP = -0.5 compared to 4-Cl) indicates improved aqueous solubility, a critical parameter for achieving the high concentrations (often >500 µM) required in fragment soaking experiments . Furthermore, its validated purity ≥98% from major chemical suppliers ensures that crystallographers are evaluating a single entity rather than a mixture, directly correlating with cleaner electron density maps and reliable structural data .

Oxidative Metabolic Stability Studies Comparing Halogen Bioisosteres

The 4-fluoro substituent is a well-documented metabolic blocking group, yet quantitative comparisons against 4-Cl and 4-Me congeners are essential for building internal SAR. Procuring this specific compound allows research teams to directly compare metabolic stability (e.g., in human liver microsome assays) against the higher-XLogP 4-chlorophenyl analog or the less electron-withdrawing p-tolyl version. This head-to-head in-class comparison is necessary to deconvolute whether observed clearance is driven by metabolic soft spots (like the thioether or hydroxyl) or by substituent-directed oxidative metabolism, guiding subsequent rounds of analog design.

Application
Selection Property
Validation Focus
CNS druglikeness library design
Balanced lipophilicity and HBA profile
CNS permeation and target-binding review
Covalent probe and bifunctional degrader synthesis
Terminal hydroxyl derivatization handle
Linker elaboration and payload conjugation
Fragment-based crystallography screening
Aqueous solubility and validated purity
Co-crystallization and electron density mapping
Oxidative metabolic stability comparison
4-Fluoro bioisostere effect
Microsomal stability and metabolite profiling
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